3-chloro-6-(piperidine-1-carbonyl)pyridazine
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Overview
Description
3-chloro-6-(piperidine-1-carbonyl)pyridazine is a heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom at the 3-position and a piperidine-1-carbonyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-(piperidine-1-carbonyl)pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with pyridazine, which is chlorinated at the 3-position using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Formation of the Carbonyl Group: The chlorinated pyridazine is then reacted with piperidine-1-carboxylic acid or its derivatives under conditions that facilitate the formation of the carbonyl group. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-(piperidine-1-carbonyl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide (DMF), dichloromethane (DCM)), and bases (e.g., potassium carbonate (K₂CO₃)).
Reduction: Reducing agents (e.g., LiAlH₄, NaBH₄), solvents (e.g., tetrahydrofuran (THF), ethanol).
Oxidation: Oxidizing agents (e.g., H₂O₂, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).
Major Products
Substitution: Formation of various substituted pyridazines depending on the nucleophile used.
Reduction: Formation of 3-chloro-6-(piperidin-1-yl)pyridazine.
Oxidation: Formation of N-oxides of the piperidine ring.
Scientific Research Applications
3-chloro-6-(piperidine-1-carbonyl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of compounds with anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: It serves as a probe in chemical biology to study the function of specific proteins and pathways in cells.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-6-(piperidine-1-carbonyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine-1-carbonyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyridazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-chloro-6-(morpholine-4-carbonyl)pyridazine: Similar structure but with a morpholine ring instead of a piperidine ring.
3-chloro-6-(pyrrolidine-1-carbonyl)pyridazine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
3-chloro-6-(azepane-1-carbonyl)pyridazine: Similar structure but with an azepane ring instead of a piperidine ring.
Uniqueness
3-chloro-6-(piperidine-1-carbonyl)pyridazine is unique due to the specific combination of the piperidine-1-carbonyl group and the pyridazine ring, which imparts distinct physicochemical properties and biological activities. The presence of the piperidine ring can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy and selectivity in medicinal applications.
Properties
CAS No. |
1184603-33-5 |
---|---|
Molecular Formula |
C10H12ClN3O |
Molecular Weight |
225.7 |
Purity |
95 |
Origin of Product |
United States |
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